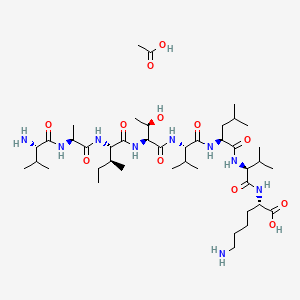

CALP1 acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H79N9O12 |

|---|---|

Molecular Weight |

902.1 g/mol |

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C40H75N9O10.C2H4O2/c1-13-23(10)31(48-33(51)24(11)43-35(53)28(42)20(4)5)38(56)49-32(25(12)50)39(57)47-30(22(8)9)37(55)45-27(18-19(2)3)34(52)46-29(21(6)7)36(54)44-26(40(58)59)16-14-15-17-41;1-2(3)4/h19-32,50H,13-18,41-42H2,1-12H3,(H,43,53)(H,44,54)(H,45,55)(H,46,52)(H,47,57)(H,48,51)(H,49,56)(H,58,59);1H3,(H,3,4)/t23-,24-,25+,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |

InChI Key |

DABQTFKMAKZKMT-KIFCWDIHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Double-Edged Sword: Calpain-1's Role in Neurodegenerative Diseases

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Calpains, a family of calcium-dependent cysteine proteases, are increasingly recognized for their pivotal role in the intricate signaling cascades that govern neuronal function and survival. Among them, calpain-1 (μ-calpain) stands out as a key modulator of synaptic plasticity and a critical player in the pathogenesis of a spectrum of neurodegenerative diseases. This technical guide delves into the core of calpain-1's involvement in neurodegeneration, providing an in-depth analysis of its enzymatic function, substrate specificity, and aberrant activity in conditions such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to equip researchers and drug development professionals with a comprehensive understanding of calpain-1 as a therapeutic target.

Introduction: The Calpain System in Neuronal Homeostasis

Calpains are intracellular, non-lysosomal proteases that execute limited and specific cleavage of their substrates, thereby modulating their function. The two most ubiquitous and well-studied isoforms are calpain-1 and calpain-2 (m-calpain), which differ in their calcium sensitivity.[1] Calpain-1 is activated by micromolar concentrations of intracellular calcium, while calpain-2 requires millimolar concentrations.[1] This differential calcium requirement suggests distinct physiological and pathological roles.

Under normal physiological conditions, calpain-1 activity is tightly regulated by the endogenous inhibitor, calpastatin.[2] This delicate balance is crucial for processes such as synaptic plasticity, long-term potentiation (LTP), and cytoskeletal remodeling.[3][4] However, in the context of neurodegenerative diseases, disruptions in calcium homeostasis lead to the sustained and pathological activation of calpain-1.[2] This hyperactivation initiates a cascade of detrimental events, including the breakdown of essential neuronal proteins, synaptic dysfunction, and ultimately, neuronal death.[2][5]

Calpain-1 in Neurodegenerative Disease Pathogenesis

Aberrant calpain-1 activation is a common feature across multiple neurodegenerative disorders, contributing to their distinct and overlapping pathologies.

Alzheimer's Disease (AD)

In AD, calpain-1 is implicated in both the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of the tau protein, the two pathological hallmarks of the disease.[6] Calpain-1 can cleave the amyloid precursor protein (APP), potentially influencing the generation of neurotoxic Aβ fragments.[1] Furthermore, calpain-1 activation leads to the cleavage of p35, a regulatory subunit of cyclin-dependent kinase 5 (Cdk5), into the more stable and potent activator p25.[7] The resulting hyperactivation of Cdk5 contributes to tau hyperphosphorylation and the formation of neurofibrillary tangles (NFTs).[8] Calpain-1 can also directly cleave tau, generating neurotoxic fragments.[9]

Parkinson's Disease (PD)

In PD, calpain-1 is involved in the aggregation of α-synuclein, a key component of Lewy bodies.[10] Calpain-1 can truncate α-synuclein, producing fragments that are more prone to aggregation and exhibit enhanced neurotoxicity.[10] The upregulation of both calpain-1 and calpain-2 has been observed in the substantia nigra of PD models, contributing to the degeneration of dopaminergic neurons.[10]

Huntington's Disease (HD)

Huntington's disease is caused by a polyglutamine expansion in the huntingtin (Htt) protein.[11] Proteolytic cleavage of mutant Htt (mHtt) is a critical step in its pathogenesis, and calpains, including calpain-1, have been identified as key proteases involved in this process.[11][12] Calpain-mediated cleavage of mHtt generates toxic N-terminal fragments that accumulate in the nucleus and contribute to neuronal dysfunction and death.[11][12] Increased levels and activation of calpain-1 have been reported in HD models.[11][13]

Amyotrophic Lateral Sclerosis (ALS)

In ALS, a progressive motor neuron disease, calpain-1 activation is an early event in the disease cascade.[14] Elevated calpain-1 activity in the spinal cord of ALS mouse models leads to the cleavage of crucial neuronal proteins, including cytoskeletal components and ionotropic glutamate (B1630785) receptors.[1][14] This contributes to axonal degeneration, impaired axonal transport, and motor neuron death.[1] Overexpression of the endogenous calpain inhibitor, calpastatin, has been shown to be neuroprotective in an ALS mouse model.[15]

Quantitative Data on Calpain-1 in Neurodegeneration

The following tables summarize key quantitative findings from various studies, highlighting the altered expression and activity of calpain-1 in different neurodegenerative disease models.

| Disease Model | Tissue/Cell Type | Parameter Measured | Fold Change/Observation | Reference |

| SOD1(G93A) mice (ALS) | Spinal Cord | Calpain-1 activation | Increased in 30 and 120-day old mice | [14] |

| Rotenone-induced rat model (PD) | Substantia Nigra | Calpain-1 expression | Significantly increased | [10] |

| HD tissue culture and transgenic mouse models | Cytoplasm and nucleus | Calpain-1 levels/activation | Increased | [11][12] |

| AD patient brains | Cortex | Active calpain levels | Significantly increased | [16] |

| Calpain Substrate | Neurodegenerative Disease | Consequence of Cleavage | Reference |

| α-Spectrin | General Neurodegeneration | Cytoskeletal breakdown, indicator of calpain activation | [2] |

| p35 | Alzheimer's Disease | Generation of p25, Cdk5 hyperactivation, tau phosphorylation | [3][7] |

| Huntingtin (Htt) | Huntington's Disease | Generation of toxic N-terminal fragments | [11][12] |

| α-Synuclein | Parkinson's Disease | Promotion of aggregation and Lewy body formation | [10] |

| Tau | Alzheimer's Disease, Tauopathies | Generation of neurotoxic fragments, cytoskeletal instability | [1][9] |

| NR2B (NMDA receptor subunit) | ALS, General Neurodegeneration | Altered NMDA receptor function, excitotoxicity | [1][14] |

| Dynamin-like protein 1 (DLP1) | Alzheimer's Disease | Mitochondrial dysfunction | [16] |

Key Signaling Pathways Involving Calpain-1

The pathological effects of calpain-1 are mediated through its interaction with and cleavage of a multitude of substrates, leading to the dysregulation of critical signaling pathways.

Calpain-1 and Neuronal Apoptosis

Calpain-1 activation is a key step in several apoptotic pathways. It can directly cleave and activate pro-apoptotic proteins such as Bax, leading to the release of cytochrome c from the mitochondria.[5] Furthermore, calpain-1 can cleave apoptosis-inducing factor (AIF), facilitating its translocation from the mitochondria to the nucleus to induce caspase-independent cell death.[17]

Calpain-1 in Synaptic Dysfunction

While controlled calpain-1 activity is essential for synaptic plasticity, its hyperactivation contributes to synaptic dysfunction. Calpain-1 is often associated with synaptic N-methyl-D-aspartate (NMDA) receptors.[7] Pathological calcium influx through these receptors leads to calpain-1 overactivation and the cleavage of synaptic proteins, including scaffolding proteins and glutamate receptor subunits, ultimately impairing synaptic transmission.[3][18] In contrast, calpain-2 is more associated with extrasynaptic NMDA receptors and neurodegenerative processes.[3]

Experimental Protocols for Studying Calpain-1

Investigating the role of calpain-1 in neurodegeneration requires a combination of biochemical, cellular, and in vivo approaches.

Measurement of Calpain Activity

Fluorometric Calpain Activity Assay:

This assay is based on the cleavage of a specific fluorogenic calpain substrate, such as N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC).

-

Sample Preparation: Prepare tissue homogenates or cell lysates in a non-denaturing lysis buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Reaction Setup: In a 96-well plate, add a standardized amount of protein lysate to a reaction buffer containing the fluorogenic substrate. Include a negative control with a specific calpain inhibitor (e.g., calpeptin (B1683957) or MDL28170).

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

-

Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the calpain activity in the sample.

Western Blot Analysis of Calpain Substrate Cleavage

This method is used to detect the specific cleavage products of known calpain substrates.

-

Protein Extraction and Quantification: Extract proteins from tissues or cells and determine the concentration.

-

SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific to the calpain substrate of interest (e.g., anti-α-spectrin, anti-p35, anti-Htt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of specific cleavage fragments (e.g., the 145/150 kDa fragments of α-spectrin) indicates calpain activation.

In Vivo Studies Using Transgenic Models

The use of transgenic animal models, such as calpain-1 knockout mice or mice overexpressing calpastatin, provides invaluable insights into the in vivo role of calpain-1.

-

Model Selection: Choose an appropriate transgenic model relevant to the neurodegenerative disease being studied (e.g., SOD1(G93A) mice for ALS).

-

Cross-breeding: Cross the disease model with calpain-1 knockout or calpastatin-overexpressing mice.

-

Phenotypic Analysis: Conduct a battery of behavioral tests to assess motor function, cognitive deficits, and disease progression.

-

Histopathological and Biochemical Analysis: At defined time points, sacrifice the animals and perform immunohistochemistry on brain and spinal cord sections to assess neuronal loss and pathology. Conduct Western blot and calpain activity assays on tissue homogenates.

Therapeutic Strategies Targeting Calpain-1

The compelling evidence implicating calpain-1 in neurodegeneration has made it an attractive therapeutic target. The primary strategy involves the development of specific calpain inhibitors.

Challenges and Opportunities:

-

Specificity: A major challenge is to develop inhibitors that are highly specific for calpain-1 over other calpain isoforms and cysteine proteases to minimize off-target effects. The opposing roles of calpain-1 and calpain-2 in some contexts highlight the need for isoform-selective inhibitors.[3]

-

Blood-Brain Barrier Penetration: For CNS disorders, inhibitors must be able to effectively cross the blood-brain barrier.

-

Therapeutic Window: Given the physiological roles of calpain-1, complete and sustained inhibition may be detrimental. A key consideration is to modulate, rather than ablate, calpain activity.

Several calpain inhibitors, both peptidic and non-peptidic, have shown neuroprotective effects in preclinical models of neurodegenerative diseases.[19] Further research is focused on optimizing the pharmacological properties of these compounds for clinical translation.

Conclusion

Calpain-1 is a critical mediator of neuronal function that transforms into a potent driver of neurodegeneration when its activity is dysregulated. A comprehensive understanding of its substrates, signaling pathways, and pathological roles in specific diseases is paramount for the development of effective therapeutic interventions. This guide provides a foundational resource for researchers and drug developers, summarizing the current knowledge and highlighting the experimental approaches necessary to further unravel the complexities of calpain-1 in the brain and advance the quest for novel treatments for devastating neurodegenerative disorders.

References

- 1. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 2. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulatory role of calpain in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of calpain in the neuropathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Involvement of calpain in the neuropathogenesis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calpain-Mediated Tau Cleavage: A Mechanism Leading to Neurodegeneration Shared by Multiple Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson’s Disease [mdpi.com]

- 11. Inhibition of calpain cleavage of huntingtin reduces toxicity: accumulation of calpain/caspase fragments in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Calpain-mediated proteolysis as driver and modulator of polyglutamine toxicity [frontiersin.org]

- 14. Role of calpain-1 in the early phase of experimental ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calpastatin inhibits motor neuron death and increases survival of hSOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. Critical Role of Calpain I in Mitochondrial Release of Apoptosis-Inducing Factor in Ischemic Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

The Dichotomous Roles of Calpain-1 and Calpain-2 in Synaptic Plasticity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The calcium-activated neutral proteases, calpain-1 (μ-calpain) and calpain-2 (m-calpain), are ubiquitously expressed in the central nervous system and have emerged as critical but opposing regulators of synaptic plasticity. An accumulating body of evidence indicates that calpain-1 is a key mediator of long-term potentiation (LTP) and synaptic strengthening, contributing to learning and memory formation, and exerting neuroprotective effects. In stark contrast, calpain-2 activation is linked to the opposing processes of long-term depression (LTD), the limitation of LTP, and the promotion of neurodegenerative pathways. This functional dichotomy is attributed to their differential subcellular localization, distinct substrate specificities, and activation of divergent signaling cascades. Understanding the nuanced roles of these two isoforms is paramount for the development of targeted therapeutics for a range of neurological disorders characterized by synaptic dysfunction. This technical guide provides a comprehensive overview of the contrasting functions of calpain-1 and calpain-2 in synaptic plasticity, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental mechanism underlying learning, memory, and the continuous adaptation of neural circuits. Two primary forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening of synaptic connections. The precise regulation of these processes is crucial for normal brain function, and their dysregulation is implicated in numerous neurological and psychiatric disorders.

Calpains are a family of calcium-dependent cysteine proteases that modulate a wide array of cellular processes through the limited proteolysis of their substrates. In the brain, the two major isoforms, calpain-1 and calpain-2, are activated by transient increases in intracellular calcium, a hallmark of synaptic activity. For many years, the roles of these proteases in synaptic plasticity were enigmatic, often confounded by the use of non-selective inhibitors. However, recent advances using isoform-specific knockout mice and selective pharmacological inhibitors have unveiled a fascinating "yin and yang" relationship, with calpain-1 and calpain-2 exerting opposing effects on synaptic strength and neuronal viability.[1][2]

This guide will delve into the distinct functions of calpain-1 and calpain-2 in LTP and LTD, presenting key quantitative findings, detailed methodologies for their study, and visual representations of the involved signaling pathways.

Data Presentation: Quantitative Effects on Synaptic Plasticity and Substrate Cleavage

The following tables summarize key quantitative data from studies investigating the roles of calpain-1 and calpain-2 in synaptic plasticity.

Table 1: Effects of Calpain-1 and Calpain-2 Manipulation on Long-Term Potentiation (LTP)

| Experimental Model | Manipulation | Effect on LTP Magnitude | Quantitative Change | Reference |

| Calpain-1 Knockout (KO) Mice | Genetic Deletion of Calpain-1 | Impaired LTP Induction | Theta-burst stimulation (TBS)-induced LTP is absent.[3][4] | [4][5] |

| Selective Calpain-2 Inhibitor (C2I / NA-101) | Pharmacological Inhibition of Calpain-2 | Enhanced LTP Magnitude | Application of C2I before or after TBS enhances LTP.[4][6] | [4][6] |

| Selective Calpain-2 Inhibitor (NA-184) | Pharmacological Inhibition of Calpain-2 | Facilitates Learning and Memory | IC50 of 1.3 nM against human calpain-2; no inhibition of calpain-1 up to 10 µM.[3] | [3][7] |

Table 2: Key Synaptic Substrates and Differential Cleavage by Calpain-1 and Calpain-2

| Substrate | Primary Cleaving Isoform | Functional Consequence of Cleavage | Quantitative Data on Cleavage | Reference |

| Spectrin (B1175318) (αII-spectrin) | Both (used as a general marker of calpain activity) | Alteration of cytoskeletal structure | Calpain activation leads to the formation of spectrin breakdown products (SBDPs) of 145/150 kDa.[8][9] | [8][9] |

| PTEN (Phosphatase and Tensin Homolog) | Calpain-2 | Promotes mTOR signaling and local protein synthesis | Calpain-2, but not calpain-1, treatment of brain homogenates results in PTEN degradation.[6][10] | [6][10][11] |

| STEP (Striatal-Enriched Tyrosine Phosphatase) | Calpain-2 | Activation of p38 MAP kinase and pro-apoptotic pathways | Calpain-2 degrades and inactivates STEP.[3] | [3] |

| PHLPP1 (PH Domain and Leucine-Rich Repeat Protein Phosphatase 1) | Calpain-1 | Activation of Akt and ERK signaling pathways | Calpain-1 activation leads to cleavage and inactivation of PHLPP1.[3][6] | [3][6] |

| GluA1 (AMPA Receptor Subunit) | Calpain | Reduction of surface and total GluA1 levels | Prolonged glutamate (B1630785) or NMDA treatment reduces GluA1 levels in a calpain-dependent manner.[12] | [12] |

| MEIS2 (Myeloid Ecotropic Viral Integration Site 2) | Calpain-2 | Negative regulation of neurogenesis | Acute treatment with a selective calpain-2 inhibitor (NA-184) increases MEIS2 levels by 30-40%.[3][13] | [3][13] |

Signaling Pathways

The opposing functions of calpain-1 and calpain-2 in synaptic plasticity are rooted in their engagement with distinct signaling cascades.

Calpain-1 Signaling in LTP

Activation of synaptic NMDA receptors leads to a localized influx of calcium, preferentially activating calpain-1.[6][14] Calpain-1 then cleaves specific substrates that promote synaptic strengthening. A key pathway involves the cleavage and inactivation of PHLPP1, a phosphatase that negatively regulates the pro-survival and pro-plasticity kinases Akt and ERK.[3][6] This disinhibition results in enhanced Akt and ERK signaling, contributing to the structural and functional changes underlying LTP.

Calpain-2 Signaling in LTD and LTP Limitation

In contrast, calpain-2 activation is often linked to extrasynaptic NMDA receptors and can be triggered by brain-derived neurotrophic factor (BDNF) signaling.[6] Calpain-2 activation limits the magnitude of LTP and promotes LTD through distinct molecular pathways. One critical mechanism involves the cleavage of PTEN, a negative regulator of the mTOR pathway.[6][10] This leads to increased local protein synthesis, which can include negative regulators of LTP, thus acting as a molecular brake on synaptic potentiation.[6] Furthermore, calpain-2-mediated cleavage of STEP can lead to the activation of p38 MAP kinase, a pathway associated with LTD and pro-apoptotic signaling.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the roles of calpain-1 and calpain-2 in synaptic plasticity.

In Vitro Electrophysiology: LTP and LTD in Hippocampal Slices

This protocol describes the induction and recording of LTP and LTD in acute hippocampal slices from rodents.

Workflow Diagram:

Materials:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.

-

Vibratome

-

Dissection tools

-

Recording chamber (submerged or interface)

-

Glass microelectrodes (for recording)

-

Bipolar stimulating electrode

-

Amplifier and data acquisition system

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (mouse or rat).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Isolate the hippocampi and cut 300-400 µm thick transverse slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes.

-

-

LTP Induction (Theta-Burst Stimulation - TBS):

-

Deliver a TBS protocol, which typically consists of trains of 4-5 pulses at 100 Hz, with the trains repeated at 5 Hz.[1][2] A common protocol is 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval.[5][15]

-

-

LTD Induction (Low-Frequency Stimulation - LFS):

-

Deliver a prolonged period of low-frequency stimulation, typically 900 pulses at 1 Hz.

-

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the induction protocol.

-

The magnitude of LTP or LTD is quantified as the percentage change in the fEPSP slope from the baseline.

-

Calpain Activity Assay

This protocol describes a fluorometric assay to measure calpain activity in brain tissue homogenates.

Materials:

-

Brain tissue

-

Extraction Buffer (e.g., from a commercial kit, designed to prevent auto-activation)

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC or a FRET-based substrate)[16][17]

-

Fluorometer or microplate reader

Procedure:

-

Sample Preparation:

-

Homogenize fresh or frozen brain tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic fraction.

-

Determine the protein concentration of the supernatant.

-

-

Assay:

-

In a microplate, add a defined amount of protein from the supernatant to each well.

-

Include positive controls (purified calpain) and negative controls (with a calpain inhibitor).

-

Add the fluorogenic calpain substrate to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points to determine the reaction kinetics.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in fluorescence over time) and normalize it to the protein concentration to determine calpain activity.

-

Western Blotting for Calpain Substrates

This protocol details the detection and quantification of calpain-mediated cleavage of a substrate, such as spectrin or PTEN, by Western blotting.

Materials:

-

Brain tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the full-length protein and/or the cleavage product)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation and Electrophoresis:

-

Prepare protein lysates from brain tissue or cultured neurons.

-

Separate the proteins by SDS-PAGE.

-

-

Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-spectrin, anti-PTEN) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Quantification:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities of the full-length protein and its cleavage products using densitometry software.[8] The ratio of the cleavage product to the full-length protein can be used as an index of calpain activity.

-

Conclusion

The distinct and often opposing roles of calpain-1 and calpain-2 in synaptic plasticity highlight the complexity of calcium-dependent signaling in the brain. Calpain-1 acts as a positive regulator of LTP, promoting synaptic strengthening and memory formation, while calpain-2 functions to constrain LTP and facilitate LTD. This delicate balance is essential for maintaining the dynamic range of synaptic modifications required for healthy brain function. The development of isoform-selective inhibitors, particularly for calpain-2, holds significant therapeutic promise for conditions associated with excessive calpain-2 activity and neurodegeneration. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate the intricate functions of these critical proteases and to evaluate the efficacy of novel therapeutic interventions.

References

- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 3. mdpi.com [mdpi.com]

- 4. Revisiting the calpain hypothesis of learning and memory 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theta-Burst LTP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biochemical, Structural and Biomarker Evidence for Calpain-Mediated Cytoskeletal Change Following Diffuse Brain Injury Uncomplicated by Contusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Calpain regulation of AMPA receptor channels in cortical pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. FRET-Based Assays to Determine Calpain Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. FRET-Based Assays to Determine Calpain Activity | Springer Nature Experiments [experiments.springernature.com]

The Inner Workings of a Cellular Sculptor: A Technical Guide to the Calpain-1 Active Site

For Immediate Release

This whitepaper provides a comprehensive technical overview of the active site of calpain-1 (µ-calpain), a crucial calcium-dependent cysteine protease. Calpain-1 is a key regulator in a multitude of cellular processes, including signal transduction, cell motility, and apoptosis.[1][2] Its dysregulation is implicated in various pathologies, making it a significant target for therapeutic intervention.[1][3] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structure, function, and regulation of this critical enzyme.

The Architecture of Calpain-1: A Multi-Domain Protease

Calpain-1 is a heterodimeric enzyme composed of a large catalytic subunit of approximately 80 kDa (CAPN1) and a smaller 30 kDa regulatory subunit (CAPNS1).[4][5][6] The catalytic subunit is a modular protein comprised of four domains (I-IV), while the regulatory subunit contains two domains (V and VI).

The active site of calpain-1 is located within the catalytic domain (Domain II), also known as the CysPc domain. This domain is further subdivided into two subdomains, PC1 and PC2, which harbor the catalytic triad (B1167595) residues essential for proteolytic activity.[7] The other domains play crucial roles in calcium binding and regulation of the enzyme's activity.

Table 1: Domain Organization of Human Calpain-1

| Subunit | Domain | Alternative Name | Key Features & Functions |

| Catalytic Subunit (CAPN1) | Domain I | N-terminal anchor | Involved in subunit association and regulation of Ca2+ sensitivity.[8] |

| Domain II | CysPc (Protease Core) | Contains the catalytic triad (Cys115, His272, Asn296). Composed of PC1 and PC2 subdomains.[7][9] | |

| Domain III | C2-like domain | A calcium-binding domain. | |

| Domain IV | PEF(L) | Penta-EF-hand domain, binds calcium and interacts with the regulatory subunit.[7][10] | |

| Regulatory Subunit (CAPNS1) | Domain V | GR (Glycine-rich) | Hydrophobic domain.[7] |

| Domain VI | PEF(S) | Penta-EF-hand domain, crucial for heterodimerization and calcium binding.[7][10] |

The Catalytic Heart: The Calpain-1 Active Site

The proteolytic activity of calpain-1 relies on a catalytic triad of amino acid residues located in the CysPc domain:

-

Cysteine (Cys115) : The nucleophile that attacks the peptide bond of the substrate.[9]

-

Histidine (His272) : Acts as a general base, accepting a proton from the cysteine thiol.[9]

-

Asparagine (Asn296) : Orients the histidine residue to facilitate catalysis.[9]

In the absence of calcium, the calpain-1 active site is not properly assembled, rendering the enzyme inactive.[8] The catalytic cysteine and histidine residues are misaligned, preventing catalysis.[8][10]

Calcium-Dependent Activation: A Conformational Switch

The activation of calpain-1 is a complex process triggered by the binding of calcium ions.[1] Calpain-1 has multiple calcium-binding sites located in domains II, III, IV, and VI.[10][11][12] The binding of Ca2+ induces a series of conformational changes that lead to the precise alignment of the catalytic triad residues and the formation of a functional active site.[8][13] This activation mechanism is distinct from that of many other proteases and provides a key point of regulation.[8]

Substrate Recognition and Specificity

Calpain-1 exhibits limited proteolysis, cleaving its substrates at specific sites, often within unstructured regions between domains.[3] While it does not have a strict consensus cleavage sequence, there are clear preferences for certain amino acids in the positions surrounding the scissile bond (P1, P2, P1', etc.).

Table 2: Substrate Specificity of Calpain-1

| Position | Preferred Residues |

| P2 | Leucine (Leu), Valine (Val)[14] |

| P1 | Tyrosine (Tyr), Methionine (Met), Arginine (Arg)[14] |

Studies have shown a preference for hydrophobic amino acids, particularly leucine, at the P2 position.[14] The residues lining the substrate-binding pocket are highly conserved among classical calpains, suggesting similar substrate specificities.[3]

Quantitative Insights into Calpain-1 Function

Understanding the quantitative parameters of calpain-1 activity and its interactions is crucial for designing effective inhibitors and therapeutic strategies.

Table 3: Kinetic and Binding Parameters for Calpain-1

| Parameter | Value | Substrate/Ligand | Conditions | Reference |

| Km | 0.23 - 7.08 mM | Various synthetic fluorogenic substrates | Porcine calpain I | [14] |

| kcat | 0.062 - 0.805 s⁻¹ | Various synthetic fluorogenic substrates | Porcine calpain I | [14] |

| Ki (Leupeptin) | 0.32 µM | Succinyl-Leu-Met-MCA | Porcine calpain I | [14] |

| Ki (Antipain) | 1.41 µM | Succinyl-Leu-Met-MCA | Porcine calpain I | [14] |

| Ca2+ for half-maximal activation | 12 µM | Succinyl-Leu-Met-MCA | Porcine calpain I | [14] |

| Ca2+ for half-maximal activation | 59.9 µM | - | Human calpain-1 | [10] |

| KD (CAPN1-CAPNS1 interaction) | 185 nM | - | 5 mM Ca2+ | [10] |

| KD (CAPN1-CAPNS1 interaction) | 362 nM | - | Mg2+ | [10] |

Regulation of Calpain-1 Activity

The activity of calpain-1 is tightly regulated within the cell to prevent unwanted proteolysis. The primary regulatory mechanisms are:

-

Calcium Concentration: As detailed above, calpain-1 is only active in the presence of micromolar concentrations of calcium.[9][15]

-

Calpastatin: The endogenous inhibitor protein, calpastatin, specifically binds to and inhibits calpain-1 in a calcium-dependent manner.[13] Calpastatin is an intrinsically unstructured protein that interacts with multiple domains of calpain, effectively blocking the active site.[13]

-

Autoproteolysis: Calpain-1 can undergo autolysis, which can alter its calcium sensitivity and activity.[11]

-

Phosphorylation: Phosphorylation can modulate the proteolytic activity of calpain-1.[16]

Experimental Protocols

Expression and Purification of Recombinant Human Calpain-1

A common method for producing active recombinant human µ-calpain involves co-expression of the catalytic (CAPN1) and a truncated regulatory (CAPNS1ΔGR) subunit in an Escherichia coli expression system, such as the SoluBL21 strain.[4]

Methodology:

-

Vector Construction: Clone the cDNAs for human CAPN1 and CAPNS1ΔGR into suitable co-expression vectors.

-

Transformation: Transform the expression plasmids into E. coli SoluBL21 cells.

-

Culture and Induction: Grow the bacterial culture to an optimal density (e.g., OD600 of 0.6-0.8) and induce protein expression with IPTG at a low temperature (e.g., 16-22°C) to improve protein solubility.[5]

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed to remove cell debris.

-

Affinity Chromatography: If using a tagged protein (e.g., His-tag), purify the recombinant calpain-1 using an appropriate affinity column (e.g., Ni-NTA).[5]

-

Ion-Exchange Chromatography: Further purify the protein using ion-exchange chromatography (e.g., DEAE-Toyopearl and MonoQ columns).[7]

-

Size-Exclusion Chromatography: As a final polishing step, use size-exclusion chromatography to remove any remaining contaminants and aggregates.

-

Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE.

Calpain Activity Assay (Fluorometric)

The activity of calpain-1 can be measured using a fluorometric assay based on the cleavage of a specific substrate.[1][17][18]

Materials:

-

Purified calpain-1

-

Extraction Buffer

-

10X Reaction Buffer

-

Calpain Substrate (e.g., Ac-LLY-AFC)

-

Active Calpain I (Positive Control)

-

Calpain Inhibitor (e.g., Z-LLY-FMK) (Negative Control)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates using the provided Extraction Buffer. The buffer is designed to extract cytosolic proteins and prevent auto-activation of calpain.[17][18]

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

85 µl of cell lysate or purified enzyme in Extraction Buffer.

-

For the positive control, add 1-2 µl of Active Calpain.

-

For the negative control, add a calpain inhibitor to a sample.

-

-

Initiate Reaction: Add 10 µl of 10X Reaction Buffer and 5 µl of Calpain Substrate to each well.[17][18]

-

Incubation: Incubate the plate at 37°C for 1 hour in the dark.[17][18]

-

Measurement: Read the fluorescence in a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][17][18] The cleavage of the Ac-LLY-AFC substrate by calpain releases free AFC, which fluoresces at 505 nm.[1][17][18]

-

Data Analysis: Determine the change in calpain activity by comparing the fluorescence of the treated samples to the controls.

X-ray Crystallography of Calpain-1

Determining the three-dimensional structure of calpain-1 is essential for understanding its function and for structure-based drug design.

Methodology:

-

Protein Preparation: Express and purify high-quality, homogenous calpain-1 as described in section 5.1. The protein concentration should be optimized for crystallization (typically 5-15 mg/ml).

-

Crystallization:

-

Screen a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Crystals of m-calpain have been obtained using polyethylene (B3416737) glycol as a precipitant.[19]

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, temperature, and protein concentration.

-

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.[19]

-

-

Structure Determination:

-

Process the diffraction data to obtain the unit cell parameters and space group.

-

Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using selenomethionine-labeled protein).[20]

-

-

Model Building and Refinement:

Table 4: Representative PDB Entries for Human Calpain-1 Structures

| PDB ID | Description | Resolution (Å) |

| 2ARY | Catalytic domain of Human Calpain-1 | - |

| 7X79 | Crystal structure of human Calpain-1 protease core in complex with an inhibitor | 1.80 |

| 1KXR | Crystal Structure of Calcium-Bound Protease Core of Calpain I | 2.07 |

Calpain-1 in Cellular Signaling

Calpain-1 is a key player in various signaling pathways, often acting as a modulator by cleaving specific target proteins.

Calpain-1 and eNOS Signaling in Vascular Function

In endothelial cells, calpain-1 is associated with endothelial nitric oxide synthase (eNOS) and heat shock protein 90 (HSP90) in lipid rafts.[23] Under conditions of high intracellular calcium, activated calpain-1 can cleave eNOS, leading to reduced nitric oxide (NO) bioavailability and contributing to vascular dysfunction.[23]

Calpain-1 in Axonal Degeneration

In neurons, calpain activation is a critical step in axonal degeneration following injury.[24] Increased intracellular calcium, either from influx through damaged membranes or release from internal stores, activates calpain, which then degrades cytoskeletal proteins, leading to the breakdown of the axon.[16][24]

Experimental Workflow: Calpain Activity Assay

The following diagram illustrates the general workflow for conducting a fluorometric calpain activity assay.

Conclusion

The active site of calpain-1 is a highly regulated and dynamic entity. Its structure and function are intricately linked to calcium signaling, and its activity is precisely controlled by endogenous inhibitors and post-translational modifications. A thorough understanding of the calpain-1 active site, from its domain architecture to its catalytic mechanism and substrate specificity, is paramount for the development of novel therapeutics targeting calpain-related diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the complexities of this fascinating and vital enzyme.

References

- 1. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]

- 2. Calpain-1 catalytic subunit - Wikipedia [en.wikipedia.org]

- 3. igakuken.or.jp [igakuken.or.jp]

- 4. Efficient expression and purification of recombinant human μ-calpain using an Escherichia coli expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient expression and purification of recombinant human m-calpain using an Escherichia coli expression system at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. athensresearch.com [athensresearch.com]

- 7. igakuken.or.jp [igakuken.or.jp]

- 8. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Quantification and structure–function analysis of calpain-1 and calpain-2 protease subunit interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Ca2+ on binding of the calpains to calpastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates [pubmed.ncbi.nlm.nih.gov]

- 15. Calpain-mediated regulation of platelet signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calpain - Wikipedia [en.wikipedia.org]

- 17. abcam.com [abcam.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Crystallization and preliminary X-ray analysis of recombinant full-length human m-calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Crystallization and X-ray crystallographic analysis of m-calpain, a Ca2+-dependent protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rcsb.org [rcsb.org]

- 22. rcsb.org [rcsb.org]

- 23. researchgate.net [researchgate.net]

- 24. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

Calpain-1 Signaling Pathways in Neuronal Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpain-1, a calcium-dependent cysteine protease, is a critical regulator of numerous cellular processes within the central nervous system. Its activity is tightly controlled and plays a pivotal role in maintaining neuronal homeostasis. Dysregulation of calpain-1 signaling has been implicated in a variety of neurological disorders, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the core signaling pathways involving calpain-1 in neuronal function, detailed experimental protocols for their investigation, and a summary of key quantitative data.

Core Signaling Pathways of Calpain-1 in Neuronal Homeostasis

Calpain-1 is involved in a delicate balance between promoting neuronal survival and synaptic plasticity on one hand, and contributing to neurodegeneration when overactivated on the other. Its functions are often contrasted with those of calpain-2, which frequently exhibits opposing effects.

Activation of Calpain-1

Calpain-1 is primarily activated by an influx of calcium ions (Ca²⁺) through N-methyl-D-aspartate (NMDA) receptors, particularly those located at the synapse.[1][2] The activation of calpain-1 requires micromolar concentrations of calcium.[3] This localized activation ensures that calpain-1's proteolytic activity is spatially and temporally restricted.

References

Physiological Substrates of Calpain-1 in the Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calpain-1, a calcium-dependent cysteine protease, is a critical modulator of synaptic function and neuronal survival. Its limited and specific proteolysis of key intracellular proteins initiates signaling cascades that are vital for physiological processes such as long-term potentiation (LTP) and neuroprotection. Dysregulation of calpain-1 activity, however, is implicated in the pathophysiology of numerous neurodegenerative disorders. This technical guide provides a comprehensive overview of the known physiological substrates of calpain-1 in the brain, detailing the signaling pathways they participate in, the quantitative aspects of their cleavage, and the experimental methodologies used for their identification and validation. This document is intended to serve as a resource for researchers and drug development professionals targeting the calpain system for therapeutic intervention.

Introduction: The Dichotomous Role of Calpain-1 in the Brain

Calpain-1, also known as µ-calpain, is ubiquitously expressed in the brain and is activated by micromolar concentrations of intracellular calcium.[1][2] Unlike degradative proteases, calpain-1 performs limited proteolysis, acting as a signaling molecule by modifying the function or localization of its substrates.[3][4] A crucial aspect of calpain biology in the brain is the often opposing roles of calpain-1 and its isoform, calpain-2. While calpain-1 is generally associated with neuroprotective and synaptically strengthening pathways, calpain-2 activation is frequently linked to neurodegenerative processes and synaptic weakening.[1][2][5] This functional dichotomy underscores the importance of identifying and characterizing the specific substrates of each isoform to develop targeted therapeutic strategies.

Key Physiological Substrates of Calpain-1 in the Brain

The substrates of calpain-1 are diverse and are involved in a wide array of cellular functions, from cytoskeletal remodeling to signal transduction.

Cytoskeletal Proteins

The neuronal cytoskeleton is a primary target of calpain-1, and its cleavage of cytoskeletal components is fundamental to synaptic plasticity.

-

αII-Spectrin (Fodrin): One of the first and most well-characterized substrates of calpain-1 is αII-spectrin, a major component of the sub-membrane cytoskeleton.[6] Cleavage of spectrin (B1175318) by calpain-1 alters the structural integrity of the synapse, facilitating the morphological changes associated with LTP.[7] The cleavage of spectrin produces characteristic breakdown products of 150 and 145 kDa, which are often used as markers of calpain activation.[6]

Signaling and Scaffolding Proteins

Calpain-1-mediated cleavage of signaling and scaffolding proteins is a key mechanism for modulating synaptic transmission and promoting neuronal survival.

-

PH Domain and Leucine-Rich Repeat Protein Phosphatase 1 (PHLPP1) and Suprachiasmatic Nucleus Circadian Oscillatory Protein (SCOP): PHLPP1 and its splice variant SCOP are negative regulators of the pro-survival Akt and the plasticity-related ERK signaling pathways, respectively.[2][8] Calpain-1-mediated cleavage and inactivation of PHLPP1/SCOP leads to the activation of Akt and ERK, thereby promoting neuronal survival and synaptic potentiation.[2][8]

-

Postsynaptic Density Protein-95 (PSD-95): PSD-95 is a major scaffolding protein in the postsynaptic density (PSD) that anchors glutamate (B1630785) receptors and other signaling molecules. Calpain-1 cleaves PSD-95 at three interdomain linker regions, leading to the generation of stable fragments.[9][10] This cleavage can modulate the composition and function of the PSD.

Protein Kinases and Phosphatases

Calpain-1 directly regulates the activity of several kinases and phosphatases, thereby influencing phosphorylation-dependent signaling cascades.

-

Protein Kinase C (PKC): Calpain-1 can cleave and activate certain isoforms of PKC, a key enzyme in many signal transduction pathways, including those involved in synaptic plasticity.

-

Cyclin-dependent kinase 5 (Cdk5) activator p35: Calpain-1 cleaves the Cdk5 activator p35 to the more stable and potent p25 fragment.[11] This cleavage leads to prolonged activation and altered subcellular localization of Cdk5, which has been implicated in both physiological and pathological processes.[11]

-

Protein Phosphatase 1B (PTP-1B): Agonist-induced platelet activation leads to calpain-catalyzed cleavage of PTP-1B, resulting in its subcellular relocation and a two-fold stimulation of its enzymatic activity.[12]

Quantitative Data on Calpain-1 Substrate Cleavage

Understanding the kinetics of calpain-1-mediated cleavage is crucial for predicting its physiological impact. The catalytic efficiency of cleavage is typically represented by the kcat/Km ratio.

| Substrate | Cleavage Site(s) | kcat/Km (M⁻¹s⁻¹) | Brain Region/Cell Type | Reference |

| αII-Spectrin | Y1176 | Data not consistently reported in this format; cleavage is well-established. | Hippocampus, Cortex | [13][14] |

| PHLPP1β (SCOP) | Not precisely mapped | Kinetic data not available | Hippocampal Neurons | [8] |

| PSD-95 | 3 interdomain linkers | Kinetic data not available | Cortical Neurons | [9][10] |

| Various Peptide Substrates | Multiple | Ranged from 12.5 to 1,710 | In vitro | [15][16] |

Note: Obtaining precise kinetic data for the cleavage of full-length proteins in a cellular context is technically challenging. The provided data for peptide substrates demonstrates the range of calpain-1 activity. Further research is needed to determine the specific kinetic parameters for key neuronal substrates.

Signaling Pathways Involving Calpain-1 and its Substrates

The cleavage of its substrates allows calpain-1 to participate in and regulate several critical neuronal signaling pathways.

Long-Term Potentiation (LTP) Pathway

Calpain-1 is a key player in the induction and maintenance of LTP, a cellular correlate of learning and memory.

Caption: Calpain-1 signaling in Long-Term Potentiation (LTP).

Neuroprotection Pathway

Calpain-1 activation downstream of synaptic NMDARs can trigger pro-survival signaling cascades.

Caption: Calpain-1 mediated neuroprotective signaling pathway.

Experimental Protocols for Substrate Identification and Validation

A variety of techniques are employed to identify and validate calpain-1 substrates in the brain.

Proteomics-Based Substrate Discovery

Mass spectrometry (MS)-based proteomics is a powerful tool for the unbiased identification of calpain substrates.

-

Workflow for Proteomics-Based Calpain-1 Substrate Identification:

Caption: Experimental workflow for proteomics-based substrate discovery.

-

N-terminomics (Terminal Amine Isotopic Labeling of Substrates - TAILS): This specialized proteomic technique specifically enriches for N-terminal peptides, including the neo-N-termini generated by proteolytic cleavage. By comparing the N-terminomes of control and calpain-1 treated samples, direct cleavage events can be identified with high confidence.

In Vitro Cleavage Assays

Once candidate substrates are identified, their cleavage by calpain-1 is validated using in vitro assays.

-

Protocol for In Vitro Calpain-1 Cleavage of a Recombinant Protein:

-

Protein Expression and Purification: Express the candidate substrate protein with a purification tag (e.g., His-tag, GST-tag) in a suitable expression system (e.g., E. coli, insect cells) and purify using affinity chromatography.

-

Reaction Setup: In a microcentrifuge tube, combine the purified substrate protein, purified active calpain-1, and a reaction buffer containing a calcium source (e.g., 5 mM CaCl2) and a reducing agent (e.g., DTT). Include a control reaction without calpain-1.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Analysis: Stop the reaction by adding a calpain inhibitor (e.g., calpeptin) or SDS-PAGE sample buffer. Analyze the reaction products by SDS-PAGE and Coomassie blue staining or immunoblotting with an antibody against the substrate protein. The appearance of specific cleavage fragments in the calpain-1 treated sample confirms it as a substrate.

-

Immunoblotting for In Vivo Validation

To confirm that cleavage occurs in a cellular or tissue context, immunoblotting is used to detect calpain-specific cleavage products.

-

Protocol for Detecting Spectrin Breakdown Products in Brain Lysates:

-

Sample Preparation: Homogenize brain tissue in a lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate.

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein from control and experimental samples (e.g., from an animal model of a neurological disease) by SDS-PAGE. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that specifically recognizes the calpain-cleaved fragments of spectrin (e.g., an antibody against the 145 kDa breakdown product).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. An increased signal for the spectrin breakdown product in the experimental sample indicates calpain activation and cleavage of its substrate.

-

Conclusion and Future Directions

The identification and characterization of calpain-1's physiological substrates in the brain have significantly advanced our understanding of its role in synaptic function and neuronal health. The substrates detailed in this guide represent key nodes in signaling pathways that are fundamental to brain physiology. The provided experimental protocols offer a roadmap for researchers seeking to further explore the calpain system.

Future research should focus on several key areas:

-

Quantitative Kinetics: There is a pressing need for more comprehensive quantitative data, including kcat/Km values, for the cleavage of key neuronal substrates by calpain-1. This information is essential for building accurate models of calpain-1 signaling and for the rational design of therapeutic inhibitors.

-

Substrate Specificity: Further elucidation of the structural and sequence motifs that determine calpain-1 substrate specificity will aid in the prediction of novel substrates and the development of highly selective inhibitors.

-

In Vivo Dynamics: Advanced imaging techniques, such as FRET-based biosensors, will be invaluable for studying the spatiotemporal dynamics of calpain-1 activity and substrate cleavage in living neurons.

A deeper understanding of the intricate interplay between calpain-1 and its substrates will undoubtedly pave the way for novel therapeutic strategies for a range of neurological and neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Calpain 1 - Creative Enzymes [creative-enzymes.com]

- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. Gel-based protease proteomics for identifying the novel calpain substrates in dopaminergic neuronal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting calpain in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel cell-penetrating peptide targeting calpain-cleavage of PSD-95 induced by excitotoxicity improves neurological outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel cell-penetrating peptide targeting calpain-cleavage of PSD-95 induced by excitotoxicity improves neurological outcome after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Role of Calpain-1 in Neurogenesis [frontiersin.org]

- 12. Calpain-catalyzed cleavage and subcellular relocation of protein phosphotyrosine phosphatase 1B (PTP-1B) in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tyrosine Phosphorylation Regulates Alpha II Spectrin Cleavage by Calpain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Degradation of βII-Spectrin Protein by Calpain-2 and Caspase-3 under Neurotoxic and Traumatic Brain Injury Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Predictions of Cleavability of Calpain Proteolysis by Quantitative Structure-Activity Relationship Analysis Using Newly Determined Cleavage Sites and Catalytic Efficiencies of an Oligopeptide Array - PMC [pmc.ncbi.nlm.nih.gov]

calpain-1 activation and its neuroprotective effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The calpain family of calcium-dependent, non-lysosomal cysteine proteases plays a pivotal role in a multitude of cellular processes, including signal transduction, cytoskeletal remodeling, and cell cycle progression.[1][2][3] Within the central nervous system, the two most ubiquitous and well-studied isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), have emerged as critical regulators of neuronal fate.[4][5] While historically viewed as mediators of cell death due to their role in ischemic and traumatic brain injury, recent research has unveiled a more nuanced and complex picture.[4][5] A significant body of evidence now establishes that these two isoforms possess opposing functions: calpain-1 activation is largely neuroprotective, while calpain-2 activation is predominantly neurodegenerative.[1][4][6][7] This guide focuses on the core mechanisms of calpain-1-mediated neuroprotection, providing detailed signaling pathways, experimental data, and protocols for its investigation.

The Duality of Calpain Function: Neuroprotection vs. Neurodegeneration

The functional dichotomy between calpain-1 and calpain-2 is fundamental to understanding their role in neuronal health and disease. This distinction is largely attributed to their differential calcium sensitivity, subcellular localization, and association with distinct signaling complexes.[4][7] Calpain-1 is activated by micromolar concentrations of calcium, whereas calpain-2 requires millimolar concentrations for activation.[2][4] This difference dictates their activation under varying physiological and pathological conditions. The opposing roles of these two proteases are summarized below.

Table 1: Opposing Roles of Calpain-1 and Calpain-2 in Neuronal Function

| Feature | Calpain-1 | Calpain-2 | References |

| Primary Role | Neuroprotective, promotes neuronal survival. | Neurodegenerative, promotes neuronal death. | [1][4][6][7] |

| Synaptic Plasticity | Required for Long-Term Potentiation (LTP) induction. | Limits the magnitude of LTP, contributes to Long-Term Depression (LTD). | [4] |

| Activating Stimulus | Calcium influx via synaptic NMDA receptors. | Calcium influx via extrasynaptic NMDA receptors. | [1][4][7] |

| Key Substrates | PHLPP1α/β, p35, B56α | PTEN, STEP, MEIS2 | [1][4][7][8] |

| Downstream Pathways | Activation of pro-survival Akt and ERK pathways. | Activation of p38, inactivation of survival pathways. | [1][7] |

| Effect of Knockout/Inhibition | Increased apoptosis, impaired LTP, cerebellar ataxia. | Enhanced LTP, neuroprotection against excitotoxicity. | [4][7] |

The Core Neuroprotective Signaling Pathway of Calpain-1

The primary neuroprotective function of calpain-1 is mediated through a precise signaling cascade initiated at the synapse. This pathway effectively converts a transient calcium signal into a sustained pro-survival response.

-

Initiation at the Synapse: The stimulation of synaptic N-methyl-D-aspartate (NMDA) receptors leads to a localized, transient influx of calcium into the postsynaptic terminal.[4][7]

-

Calpain-1 Activation: This micromolar rise in intracellular calcium is sufficient to activate calpain-1, which is strategically co-localized with synaptic NMDA receptors through scaffolding proteins like PSD-95.[4]

-

Limited Proteolysis of PHLPP1: Activated calpain-1 targets and cleaves PH domain and Leucine-rich repeat Protein Phosphatase 1 (PHLPP1).[1][4][7] PHLPP1 is a key negative regulator of the pro-survival kinases Akt and Extracellular signal-regulated kinase (ERK).[1][7]

-

Activation of Pro-Survival Kinases: The cleavage and inactivation of PHLPP1 by calpain-1 relieves the inhibitory brake on the Akt and ERK signaling pathways.[1][7] This results in the sustained phosphorylation and activation of Akt and ERK, which in turn promote a cascade of downstream events leading to neuronal survival, including the inhibition of apoptotic factors and the promotion of gene expression associated with cellular protection.[1]

Caption: Calpain-1 neuroprotective signaling pathway.

Data Presentation: Experimental Evidence

The neuroprotective role of calpain-1 has been substantiated through various experimental models, particularly using calpain-1 knock-out (C1KO) mice.

Table 2: Summary of Findings from Calpain-1 Knock-out (C1KO) Models

| Parameter | Observation in C1KO Mice | Implication | References |

| Postnatal Development | Increased apoptosis in the brain, especially cerebellum. | Calpain-1 is essential for neuronal survival during development. | [7][8] |

| Neurogenesis | Decreased rate of cell proliferation in the adult hippocampus. | Calpain-1 plays a role in adult neurogenesis. | [8] |

| p35/p25 Ratio | Significantly decreased ratio of p25/p35 in the hippocampus. | Calpain-1 is a primary protease for p35 cleavage to p25, affecting Cdk5 activity. | [8] |

| Synaptic Plasticity (LTP) | Long-Term Potentiation (LTP) induction is absent. | Calpain-1 is necessary for this form of synaptic plasticity. | [4] |

| Cerebellar Function | Exhibit cerebellar ataxia. | Lack of calpain-1 leads to cerebellar development defects and functional impairment. | [7] |

Table 3: Key Calpain-1 Substrates in Neuroprotection

| Substrate | Function of Intact Protein | Consequence of Calpain-1 Cleavage | References |

| PHLPP1α/β | Phosphatase that inactivates pro-survival kinases Akt and ERK. | Inactivation of PHLPP1, leading to sustained activation of Akt and ERK pathways and promoting cell survival. | [1][4][7] |

| p35 | Regulatory subunit of Cyclin-dependent kinase 5 (Cdk5). | Cleavage to p25, which hyperactivates Cdk5. This complex has diverse roles in development and plasticity. | [2][8][9] |

| B56α | Regulatory subunit of Protein Phosphatase 2A (PP2A). | Inactivation of PP2A, leading to mTOR stimulation, involved in mGluR-dependent LTD. | [7] |

| Spectrin | Major cytoskeletal protein maintaining structural integrity. | Limited cleavage contributes to cytoskeletal remodeling associated with synaptic plasticity. | [1][4] |

Experimental Protocols

Investigating calpain-1 activity and its effect on specific substrates is crucial for research in this field. Below are detailed methodologies for key experiments.

Protocol 1: Fluorometric Calpain Activity Assay in Neuronal Cell Lysates

This protocol is adapted from commercially available kits and common laboratory practices for measuring cytosolic calpain activity.[10]

Objective: To quantify the activity of calpain in cell lysates using a fluorogenic substrate.

Materials:

-

Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y cells)

-

Treatment compounds (e.g., NMDA for stimulation)

-

Calpain Inhibitor (e.g., Calpeptin or PD150606) for negative control

-

Extraction Buffer (provided in kits, typically a non-denaturing buffer like HEPES with chelators to prevent premature activation)[11]

-

10X Reaction Buffer (provided in kits, contains DTT and other components)

-

96-well black, clear-bottom microplate

-

Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a density of 1-2 x 10⁶ cells per condition.

-

Treat cells with the desired experimental compounds (e.g., 50 µM NMDA for 15 minutes). Include an untreated control and a pre-treatment with a calpain inhibitor (e.g., 20 µM Calpeptin for 30 minutes prior to NMDA) as a negative control.

-

-

Sample Preparation (Cell Lysis):

-

Harvest cells by centrifugation (if suspension) or by scraping (if adherent) and wash once with cold PBS.

-

Pellet the cells and resuspend the pellet in 100 µL of ice-cold Extraction Buffer per 1-2 x 10⁶ cells.

-

Incubate on ice for 20 minutes, vortexing gently every 5 minutes.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. Keep on ice.

-

Determine the protein concentration of each lysate using a BCA or similar protein assay.

-

-

Assay Reaction:

-

In a 96-well black plate, add cell lysate containing 50-200 µg of protein to each well. Adjust the final volume to 85 µL with Extraction Buffer.

-

Prepare a "no-lysate" blank control containing only 85 µL of Extraction Buffer.

-

Add 10 µL of 10X Reaction Buffer to each well.

-

Add 5 µL of Calpain Substrate (Ac-LLY-AFC) to each well.

-

Mix gently by tapping the plate.

-

-

Measurement:

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence in a plate reader with excitation set at 400 nm and emission at 505 nm.

-

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

Calpain activity can be expressed as Relative Fluorescence Units (RFU) or normalized to the protein concentration (RFU/µg protein).

-

Compare the activity in treated samples to the untreated control and inhibitor-treated samples.

-

Caption: Experimental workflow for a fluorometric calpain activity assay.

Protocol 2: Western Blot Analysis for PHLPP1 Cleavage

Objective: To qualitatively or semi-quantitatively assess calpain-1 activation by detecting the cleavage of its substrate, PHLPP1.

Materials:

-

Cell lysates prepared as in Protocol 1.

-

Laemmli sample buffer (4X or 2X).

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris).

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).

-

Primary antibody: Rabbit anti-PHLPP1 (recognizes full-length protein).

-

Primary antibody: Mouse anti-β-Actin or anti-GAPDH (for loading control).

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Sample Preparation for SDS-PAGE:

-

Take an aliquot of cell lysate (20-40 µg of protein).

-

Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load samples onto an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against PHLPP1 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBS-T.

-

-

Detection:

-

Prepare the ECL substrate and apply it to the membrane.

-

Image the resulting chemiluminescence using an appropriate imaging system.

-

A decrease in the band intensity corresponding to full-length PHLPP1 in stimulated samples (compared to control) indicates cleavage by calpain. The appearance of smaller cleavage fragments may also be visible depending on the antibody epitope.

-

-

Loading Control:

-

Strip the membrane (optional) and re-probe with an antibody for a loading control protein (e.g., β-Actin) to ensure equal protein loading across lanes.

-

Conclusion and Therapeutic Outlook

The identification of calpain-1 as a key player in neuroprotective signaling pathways marks a paradigm shift in the field. Its activation downstream of synaptic NMDA receptors triggers a pro-survival cascade through the limited proteolysis of substrates like PHLPP1, thereby activating the Akt and ERK pathways.[1][7] This contrasts sharply with the neurodegenerative role of its isoform, calpain-2.[4][7][12] This functional dichotomy presents a significant opportunity for therapeutic intervention in a host of neurological disorders. The future of calpain-based therapeutics likely lies not in broad-spectrum calpain inhibition, which could block the beneficial effects of calpain-1, but in the development of isoform-specific molecules.[4] Strategies aimed at selectively inhibiting calpain-2, or potentially developing specific activators for calpain-1, hold promise for treating conditions ranging from stroke and traumatic brain injury to chronic neurodegenerative diseases.[4][13]

References

- 1. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 3. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calpain-1 and Calpain-2: The Yin and Yang of Synaptic Plasticity and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Role of Calpain-1 in Neurogenesis [frontiersin.org]

- 9. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]

A Technical Guide to Genetic Knockout Studies of Calpain-1 in Mice

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cytoskeletal remodeling, and cell death.[1][2] Among the 15 identified isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain) are the most ubiquitously expressed and extensively studied.[3] Calpain-1 is activated by micromolar concentrations of calcium and is implicated in both physiological and pathological processes.[2] The development of genetic knockout (KO) mouse models has been instrumental in elucidating the specific in vivo functions of calpain-1, providing direct evidence for its role in synaptic plasticity, neuroprotection, platelet function, and cardiac stress responses.[3][4] This guide provides a comprehensive overview of the findings from calpain-1 KO mice, details key experimental protocols, and visualizes the associated signaling pathways.

Generation of Calpain-1 Knockout (KO) Mice

The generation of calpain-1 null mice is a foundational step for in vivo studies. The most common strategy involves targeted gene inactivation through homologous recombination in embryonic stem (ES) cells.[5] This process typically involves designing a targeting vector to replace a critical exon of the Capn1 gene with a selectable marker, such as a neomycin resistance cassette.[6] This disruption abolishes the expression of functional calpain-1 protein.

Experimental Workflow: Generating Calpain-1 KO Mice

The following diagram outlines the typical workflow for creating a calpain-1 knockout mouse line.

Phenotypic Consequences of Calpain-1 Deletion

Calpain-1 deficient mice are viable and fertile, appearing superficially normal, which allows for detailed investigation into the specific roles of this protease.[3][5] However, under physiological stress or pathological challenge, these mice exhibit distinct phenotypes across multiple systems.

Neurological Phenotypes

Calpain-1 is critical for normal brain function, influencing synaptic plasticity, neurodevelopment, and the response to neuronal injury.[3]

-

Synaptic Plasticity and Memory: Calpain-1 KO mice show impaired theta burst stimulation-induced long-term potentiation (LTP) in the hippocampus, a key cellular mechanism for learning and memory.[3][7] This deficit in synaptic plasticity corresponds to impairments in various forms of learning and memory.[3]

-